molecular formula C22H21BrN2O4S B10886328 (2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10886328
M. Wt: 489.4 g/mol
InChI Key: BLLHMQNQXKIHCK-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic molecule that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes an allyloxy group, a bromo substituent, and a methoxy group on the phenyl ring, as well as an ethoxyphenyl imino group attached to the thiazolone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl bromide and a suitable base.

    Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Methoxylation: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Condensation: The imino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
  • 5-{(E)-1-[4-(ALLYLOXY)-3-FLUORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
  • 5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-{(E)-1-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromo and methoxy groups, along with the allyloxy and ethoxyphenyl imino groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21BrN2O4S/c1-4-10-29-20-17(23)11-14(12-18(20)27-3)13-19-21(26)25-22(30-19)24-15-6-8-16(9-7-15)28-5-2/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,24,25,26)/b19-13+

InChI Key

BLLHMQNQXKIHCK-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC=C)OC)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.